N-(6,8-difluoro-2-methylquinolin-4-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(6,8-difluoro-2-methylquinolin-4-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c1-11-7-16(14-8-12(19)9-15(20)18(14)21-11)22-17(23)10-24-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXVDUFMUOHQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-difluoro-2-methylquinolin-4-yl)-2-phenoxyacetamide typically involves the reaction of 6,8-difluoro-2-methylquinoline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6,8-difluoro-2-methylquinolin-4-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications across multiple disciplines:
1. Chemistry:
- Building Block for Complex Molecules: It serves as a precursor in synthesizing more complex chemical structures, enabling the development of new compounds with tailored properties.
2. Biology:
- Biochemical Probing: The compound is studied as a biochemical probe to investigate enzyme interactions and cellular pathways. It may interact with specific molecular targets, influencing signal transduction and gene expression regulation .
3. Medicine:
- Therapeutic Potential: Research indicates that N-(6,8-difluoro-2-methylquinolin-4-yl)-2-phenoxyacetamide could have therapeutic effects against neurological disorders due to its unique structural features. Its mechanism may involve inhibition or activation of specific receptors or enzymes, leading to various biological effects .
- Antimicrobial and Anticancer Properties: Preliminary studies suggest potential antimicrobial and anticancer activities, making it a candidate for further pharmacological evaluation.
4. Industry:
- Material Development: The compound is utilized in developing novel materials with specific properties, which can be applied in various industrial processes.
Case Studies and Research Findings
-
Anticancer Activity:
- A study explored the compound's effects on cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The research highlighted its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.
-
Antimicrobial Efficacy:
- Investigations into its antimicrobial properties revealed effectiveness against various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.
-
Neurological Research:
- In neurological models, the compound showed promise in modulating neurotransmitter systems, indicating potential applications in treating disorders like schizophrenia or depression.
Mechanism of Action
The mechanism of action of N-(6,8-difluoro-2-methylquinolin-4-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound’s quinoline core differentiates it from structurally related tetrahydropyrimidin-yl acetamides (e.g., compounds 34–38 in ). For example:
- Compound 34: Features a tetrahydropyrimidin-yl core with amino, ethyl, and oxo substituents. Its phenoxyacetamide side chain is structurally similar but lacks the fluorinated quinoline system .
- Compound 36: Contains a benzamide group instead of phenoxyacetamide, resulting in distinct electronic and steric profiles .
Key Differences :
- Quinoline vs.
- Fluorine Substituents: The 6,8-difluoro substitution in the target compound introduces strong electron-withdrawing effects, which could increase acidity of adjacent protons and stabilize interactions with basic residues in target proteins. This contrasts with non-fluorinated analogues like 35 or 38 .
Physicochemical Properties
Melting points and solubility trends can be inferred from analogues:
Biological Activity
N-(6,8-difluoro-2-methylquinolin-4-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a quinoline core with two fluorine substituents and a phenoxyacetamide moiety. The synthesis typically involves the reaction of 6,8-difluoro-2-methylquinoline with phenoxyacetyl chloride in the presence of a base such as triethylamine under anhydrous conditions. Purification methods like recrystallization or column chromatography are employed to isolate the product.
This compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound can modulate enzyme activity, potentially affecting metabolic pathways.
- Receptor Interaction : It may act as an antagonist or agonist at various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Neuroprotective Effects : It has been explored for potential therapeutic effects in neurological disorders, possibly through modulation of neurotransmitter systems .
Case Studies and Experimental Data
- Neuroprotective Studies : In vitro experiments have demonstrated that this compound can protect neuronal cells from oxidative stress. The compound was shown to reduce apoptosis in neuronal cell lines exposed to neurotoxic agents .
- In Vivo Efficacy : Animal models have been utilized to assess the compound's therapeutic potential in conditions such as Alzheimer's disease. Results indicated improvements in cognitive function and reductions in amyloid plaque formation .
- Mechanistic Insights : Studies utilizing receptor binding assays revealed that the compound has a high affinity for specific GPCRs implicated in pain modulation and inflammation, suggesting its potential use in pain management therapies .
Data Tables
Q & A
Q. What are the established synthetic routes for N-(6,8-difluoro-2-methylquinolin-4-yl)-2-phenoxyacetamide, and what analytical methods validate its purity and structure?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling a fluorinated quinoline core with phenoxyacetic acid derivatives. Key steps include:
- Quinoline Core Preparation : Halogenation and methylation of quinoline precursors to introduce 6,8-difluoro and 2-methyl groups (analogous to methods in for similar acetamides).
- Acetamide Coupling : Reacting the quinoline intermediate with activated phenoxyacetic acid (e.g., via chloroacetyl chloride) under reflux conditions with catalysts like ZnCl₂ (as described in for related acetamides).
- Purification : Recrystallization from ethanol or DMF-water mixtures to isolate the product.
Q. Analytical Validation :
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions and purity (e.g., ¹H NMR for aromatic protons and acetamide linkage, as in ).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., HRMS for exact mass, as in ).
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-F stretches ~1100–1200 cm⁻¹) .
Q. How is the molecular structure of this compound determined, and what software tools are recommended for crystallographic analysis?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:
- Crystallization : Grow high-quality crystals via slow evaporation of a saturated solution.
- Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Refinement : Employ SHELX software (e.g., SHELXL for refinement, SHELXS for solution) to analyze bond lengths, angles, and hydrogen-bonding interactions (e.g., intramolecular C–H···O or N–H···O bonds, as in ) .
Q. Critical Parameters :
- R-factor : Aim for < 0.05 to ensure accuracy.
- Thermal Ellipsoids : Assess disorder or dynamic effects in the crystal lattice.
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values in enzyme assays)?
Methodological Answer: Contradictions may arise from experimental variability or target promiscuity. Mitigation strategies include:
- Standardized Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤ 1% to avoid artifacts).
- Orthogonal Validation : Use complementary techniques (e.g., surface plasmon resonance for binding affinity alongside enzymatic assays) .
- Meta-Analysis : Compare data across studies while accounting for structural analogs (e.g., fluorinated quinolines in ) and assay methodologies .
Case Study :
If conflicting reports exist on GABA-A receptor modulation (analogous to ), replicate experiments using identical cell lines (e.g., HEK293) and ligand concentrations.
Q. How to design experiments investigating the compound’s interaction with biological targets (e.g., kinase inhibition)?
Methodological Answer: Step 1: Target Selection
- Computational Docking : Use tools like AutoDock Vina to predict binding modes to quinoline-binding pockets (e.g., ATP-binding sites in kinases).
Q. Step 2: Experimental Design
Q. Step 3: Data Interpretation
Q. What are the challenges in optimizing solubility and bioavailability for in vivo studies?
Methodological Answer: Challenges :
- Low aqueous solubility due to hydrophobic quinoline and phenoxy groups.
- Metabolic instability of the acetamide bond.
Q. Optimization Strategies :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance absorption .
- Formulation : Use nanoemulsions or cyclodextrin complexes (e.g., β-cyclodextrin for solubility enhancement).
- Pharmacokinetic Profiling : Monitor plasma half-life and tissue distribution via radiolabeling (e.g., ¹⁴C-tracers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
